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Technical Support Center: Managing
Autofluorescence in Tissue Samples
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on troubleshooting autofluorescence in tissue

samples, with a special focus on challenges arising when using UV-excited blue fluorescent

dyes like Fluorescent Brightener 71.

Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?

A1: Autofluorescence is the natural emission of light by biological structures or molecules within

a tissue sample when excited by a light source.[1][2][3] This intrinsic fluorescence is not caused

by any specific fluorescent dye or label you have added and can be a significant source of

background noise in fluorescence microscopy.[3]

Q2: What causes autofluorescence in tissue samples?

A2: Autofluorescence originates from several sources:

Endogenous Fluorophores: Tissues contain naturally fluorescent molecules. Common

examples include collagen, elastin, flavins (FAD), and nicotinamides (NADH).[1][4][5][6]

Aged tissues often accumulate highly fluorescent pigment granules called lipofuscin.[1][3][7]
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Fixation: Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde are a major

cause of autofluorescence.[8][9] They react with proteins and other molecules to create

fluorescent crosslinks.[1][10] Glutaraldehyde typically induces more autofluorescence than

formaldehyde.[8][11]

Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence and can

be problematic if not removed from the tissue.[3][4][12]

Sample Handling: Heating and dehydration during sample preparation can also increase

autofluorescence.[6][13][12]

Q3: Why is autofluorescence a problem when using Fluorescent Brightener 71?

A3: Fluorescent Brightener 71 has an excitation maximum around 349 nm and an emission

maximum at 442 nm, placing it in the blue region of the spectrum.[14][15] This spectral range

significantly overlaps with the natural fluorescence of common endogenous molecules like

collagen (emits ~300-450 nm) and NADH (emits ~440-470 nm).[2][5] This overlap makes it

difficult to distinguish the specific signal from your brightener from the tissue's own background

fluorescence, potentially leading to false positives or obscured results.[7][16][17][18]

Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.

Problem 1: My unstained control tissue is brightly fluorescent, especially in the blue/green

channels.

Possible Cause: High levels of endogenous fluorophores (e.g., collagen, NADH) or fixation-

induced fluorescence.

Solution Workflow:

Identify the Source: Review your tissue type and fixation protocol. Fibrous tissues are rich

in collagen and elastin. If you used glutaraldehyde or a long formalin fixation, that is a

likely cause.
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Chemical Quenching: For aldehyde-induced fluorescence, treatment with a chemical

reducing agent like Sodium Borohydride is a common first step.[2][5][12][19] For broad-

spectrum autofluorescence, especially from lipofuscin, Sudan Black B is effective, though

it can introduce its own signal in the far-red.[7][12]

Use a Commercial Kit: Consider using a dedicated autofluorescence quenching kit.

Reagents like TrueVIEW™ are designed to reduce autofluorescence from fixation and

structural components like collagen,[12][20][21] while reagents like TrueBlack® are

optimized for quenching lipofuscin.[7][18][22]

Spectral Solution: If possible, switch your specific antibody-conjugated fluorophore to one

that emits in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647, Cy5), as

endogenous autofluorescence is weakest in this range.[4][5][7][12]

Problem 2: The signal from my Fluorescent Brightener 71 is weak and the background is

high.

Possible Cause: The autofluorescence signal is overwhelming the specific stain.

Solution Workflow:

Optimize Staining: Ensure your staining protocol for Fluorescent Brightener 71 is

optimized. Check concentration and incubation time.

Implement Pre-Staining Quenching: Before applying the brightener, use a quenching

protocol. Photobleaching can be an effective, chemical-free method to reduce background.

[23] Alternatively, a Sodium Borohydride treatment can be performed after fixation and

before staining.

Try a Different Counterstain: If autofluorescence in the blue channel cannot be sufficiently

reduced, consider using a nuclear counterstain in a different spectral range, such as a far-

red option like RedDot™2.[24]

Problem 3: After using Sudan Black B, I see high background in my far-red (Cy5) channel.

Possible Cause: Sudan Black B itself fluoresces in the red and far-red channels.[7][12]
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Solution:

Use an Alternative Quencher: Switch to a different quenching agent that does not have

this issue, such as a commercial kit (e.g., TrueVIEW™) or Sodium Borohydride.

Use TrueBlack®: If quenching lipofuscin is the primary goal, use TrueBlack®, which was

developed as an improvement to Sudan Black B and has minimal background

fluorescence in the red channels.[7]

Experimental Protocols & Methodologies
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective at reducing autofluorescence caused by aldehyde fixatives.[2][16]

Materials:

Sodium Borohydride (NaBH₄)

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

Procedure:

Following fixation and washing, rehydrate your tissue sections as required.

Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS or TBS. For

example, add 10 mg of NaBH₄ to 10 mL of buffer. Caution: Handle NaBH₄ with care in a

fume hood; it will fizz upon dissolution.

Incubate the tissue sections in the NaBH₄ solution. A typical starting point is 3 incubations

of 10 minutes each.

Wash the sections thoroughly three times with PBS or TBS for 5 minutes each to remove

all traces of the reducing agent.

Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Autofluorescence
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This method is particularly effective for reducing autofluorescence from lipofuscin granules.[7]

[12]

Materials:

Sudan Black B (SBB) powder

70% Ethanol

PBS

Procedure:

Perform your complete immunofluorescence staining protocol, including primary and

secondary antibody incubations and final washes.

Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Mix well and filter through a 0.2 µm

filter to remove undissolved particles.

Incubate the stained tissue sections in the SBB solution for 5-10 minutes at room

temperature in the dark.

Briefly rinse the sections with 70% ethanol to remove excess SBB.

Wash thoroughly in PBS.

Mount the coverslips with an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This technique uses light to destroy fluorescent molecules before staining.[23]

Materials:

Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp) or a

dedicated photobleaching device.

Procedure:
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Prepare your deparaffinized and rehydrated tissue sections on slides.

Place the slide on the microscope stage.

Expose the tissue to intense light from the microscope's lamp for a period ranging from 15

minutes to several hours.[23] The optimal time must be determined empirically. Start with

a shorter duration and check the autofluorescence level on an unstained control slide.

It is often beneficial to irradiate through filter cubes commonly used for FITC or DAPI.

After photobleaching, proceed with your standard staining protocol.

Data Presentation: Comparison of Autofluorescence
Reduction Methods
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Method
Target
Autofluorescence
Source

Advantages
Disadvantages/Con
siderations

Sodium Borohydride
Aldehyde Fixation[2]

[16]

Simple, inexpensive

chemical treatment.

Can have variable

effects; may damage

some epitopes.[12]

Sudan Black B (SBB)
Lipofuscin, Lipids[7]

[12]

Very effective for

quenching lipofuscin.

[7]

Can form precipitates;

introduces

background in far-red

channels.[7][12]

Photobleaching
General Endogenous

Fluorophores

No chemical reagents

needed; preserves

tissue structure well.

Can be time-

consuming;

effectiveness varies

by tissue type; may

damage some

antigens.[23][24]

Commercial Kits (e.g.,

TrueVIEW™)

Fixation, Collagen,

Elastin, RBCs[12][20]

[21]

Broadly effective,

quick protocol (often <

5 mins), optimized.

[21]

Higher cost compared

to basic chemical

methods.

Commercial Kits (e.g.,

TrueBlack®)
Lipofuscin[7][18]

Specifically designed

for lipofuscin; less far-

red background than

SBB.[7]

Higher cost; may

slightly quench

specific fluorophore

signal.

Spectral Selection All Sources

Avoids

chemical/physical

manipulation of the

tissue.

Requires use of far-

red/NIR fluorophores

and appropriate

imaging equipment.[4]

[5]

Reference Data: Common Endogenous
Fluorophores
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Fluorophore
Typical Excitation
Max (nm)

Typical Emission
Max (nm)

Common Location /
Source

Collagen ~340-400 ~400-450

Extracellular matrix,

connective tissue[5]

[12]

Elastin ~350-450 ~420-520

Extracellular matrix

(e.g., blood vessels,

skin)[1]

NADH ~340-360 ~440-470
Mitochondria,

cytoplasm[2][6]

Flavins (FAD) ~380-490 ~520-560 Mitochondria[1][6]

Lipofuscin Broad (UV to Green)
Broad (Green to Red,

~460-670)

Lysosomes in aged

cells (neurons,

muscle)[1][11]

Visualizations: Workflows and Logic Diagrams
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Sample Preparation

Autofluorescence Reduction (Pre-Staining)

Staining Protocol

Autofluorescence Reduction (Post-Staining)

Final Steps

Start: Tissue Collection

Optional: Perfuse with PBS
(Removes RBCs)

Fixation
(Minimize time, avoid glutaraldehyde)

Embedding & Sectioning

Choose Quenching Method:
- Sodium Borohydride

- Photobleaching
- Commercial Kit (Pre)

Blocking Step

Primary Antibody Incubation

Secondary Antibody Incubation
(Choose far-red fluorophore if possible)

Counterstain
(e.g., Fluorescent Brightener 71)

Optional Post-Staining Quench:
- Sudan Black B

- Commercial Kit (Post)

Mount Coverslip

If no post-quench
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Caption: General experimental workflow for immunofluorescence, highlighting key stages for

considering and mitigating autofluorescence.

High background in
unstained control?

Used aldehyde fixative
(Formalin, Glutaraldehyde)?

Yes

Low Autofluorescence.
Proceed with staining.

No

Is it aged tissue or
known to have lipofuscin?

No Treat with Sodium Borohydride
(Protocol 1)

Yes

Is tissue rich in blood
(e.g., Spleen, Kidney)?

No

Treat with Sudan Black B
or TrueBlack® (Protocol 2)

Yes

Next time: Perfuse tissue
with PBS before fixation.

Yes

Use broad-spectrum quencher
(e.g., TrueVIEW™)

Yes Consider shifting detection
to far-red fluorophores.

No, but still high background
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Click to download full resolution via product page

Caption: Troubleshooting decision tree to select an appropriate method for reducing

autofluorescence based on its likely source.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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